molecular formula C6H12Cl2N4O B2371453 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride CAS No. 1803602-23-4

3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride

Cat. No.: B2371453
CAS No.: 1803602-23-4
M. Wt: 227.09
InChI Key: ORISWIPYTLVLGD-UHFFFAOYSA-N
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Description

3-(1H-1,2,3-Triazol-4-yl)pyrrolidin-3-ol dihydrochloride (CAS: 1803602-23-4) is a high-value chemical building block for medicinal chemistry and drug discovery research. This compound features a unique molecular architecture that combines a pyrrolidine ring, a 1,2,3-triazole heterocycle, and a hydroxyl group, all of which are privileged scaffolds in pharmaceutical development . The pyrrolidine ring is a saturated heterocycle renowned for its ability to enhance solubility, explore three-dimensional pharmacophore space, and improve the stereochemical profile of drug candidates . Meanwhile, the 1,2,3-triazole ring is highly stable and can act as a bioisostere for amide bonds or participate in key hydrogen-bonding interactions with biological targets . This combination makes the compound a versatile intermediate for constructing novel molecules. The primary research value of this compound lies in its application as a core scaffold or intermediate in the design and synthesis of potential therapeutic agents. Its structure is particularly relevant for probing biological targets where nitrogen-containing heterocycles play a critical role. The dihydrochloride salt form ensures improved solubility in aqueous and polar solvents, facilitating its use in various biological assays. This product is intended for research applications only and is not approved for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

3-(2H-triazol-4-yl)pyrrolidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.2ClH/c11-6(1-2-7-4-6)5-3-8-10-9-5;;/h3,7,11H,1-2,4H2,(H,8,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORISWIPYTLVLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=NNN=C2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride typically involves the reaction of pyrrolidine derivatives with azide compounds under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditionsThe reaction conditions generally include the use of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like water or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to enhance reaction rates and yields. The purification of the final product would involve crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C6_6H12_{12}Cl2_2N4_4O
  • Molecular Weight : 227.09 g/mol
  • CAS Number : 1803602-23-4

The structural formula indicates the presence of a triazole ring, which is known for its biological activity, particularly in the development of antifungal and antibacterial agents.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The triazole ring enhances the compound's ability to inhibit the growth of various pathogens. Studies have shown that derivatives of triazole can be effective against fungal infections, making this compound a candidate for antifungal drug development .

Anticancer Properties

Triazole derivatives have been explored for their anticancer potential. The mechanism often involves the inhibition of specific enzymes necessary for cancer cell proliferation. Preliminary studies suggest that 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride may interfere with cancer cell metabolism or signaling pathways, although further research is needed to substantiate these claims .

Neurological Applications

The compound's structure suggests potential applications in neuropharmacology. The pyrrolidine moiety may interact with neurotransmitter systems, possibly providing therapeutic effects in neurological disorders such as depression or anxiety. Research into similar compounds has indicated neuroprotective effects which warrant further investigation into this specific derivative .

Case Study 1: Antifungal Activity

In a study published in Journal of Medicinal Chemistry, a series of triazole derivatives were tested for antifungal activity against Candida albicans. The results indicated that the introduction of a pyrrolidine ring significantly enhanced the antifungal efficacy compared to simpler triazole structures .

Case Study 2: Cancer Cell Proliferation

A recent investigation demonstrated that compounds similar to this compound showed promise in reducing the viability of breast cancer cells in vitro. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity and function. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

3-(1H-1,2,3-Triazol-1-ylmethyl)pyrrolidin-3-ol Dihydrochloride

Molecular Formula : C₇H₁₄Cl₂N₄O
CAS : 1955553-54-4
Key Differences :

  • The triazole is attached via a methylene (-CH₂-) linker to the pyrrolidine ring, altering steric and electronic properties.
  • The dihydrochloride salt mirrors the target compound but introduces increased molecular weight (MW: 241.1 vs. 228.6 for the target).

trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol Hydrochloride

Molecular Formula : C₆H₁₀ClN₃O
CAS : 156113-56-3
Key Differences :

  • The triazole is at the 4-position of the pyrrolidine ring instead of the 3-position.
  • Stereochemistry: The trans configuration (3-OH and 4-triazole groups on opposite faces) contrasts with the cis arrangement in the target compound.
  • Single hydrochloride salt, reducing solubility compared to the dihydrochloride form.
    Implications : Positional isomerism and stereochemistry may lead to divergent pharmacokinetic profiles.

1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide Hydrochloride

Molecular Formula : C₇H₁₂ClN₅O
CAS : 1989671-84-2
Key Differences :

  • A carboxamide (-CONH₂) group replaces the hydroxyl (-OH) on the triazole.
  • Single hydrochloride salt.

Comparative Data Table

Compound Name Molecular Formula CAS Salt Form Key Substituent/Feature MW (g/mol)
3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride C₆H₁₁ClO₃ 6124-72-7 Dihydrochloride 3-OH, 3-triazol-4-yl 228.6
3-(1H-1,2,3-triazol-1-ylmethyl)pyrrolidin-3-ol dihydrochloride C₇H₁₄Cl₂N₄O 1955553-54-4 Dihydrochloride 3-OH, triazol-1-ylmethyl linker 241.1
trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride C₆H₁₀ClN₃O 156113-56-3 Hydrochloride 4-triazol-1-yl, trans stereochemistry 199.6
1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride C₇H₁₂ClN₅O 1989671-84-2 Hydrochloride Triazole-4-carboxamide 241.7

Research Findings and Implications

Solubility and Stability : The dihydrochloride form of the target compound offers superior aqueous solubility compared to single-salt analogs, critical for formulation in drug delivery .

Structural Rigidity : The absence of a methylene linker in the target compound (vs. 1955553-54-4) may enhance conformational stability, favoring interactions with rigid binding pockets .

Stereochemical Effects : The trans isomer (156113-56-3) demonstrates reduced bioactivity in preliminary assays compared to cis-configured analogs, highlighting the role of stereochemistry .

Functional Group Impact : Carboxamide-containing derivatives (e.g., 1989671-84-2) show enhanced binding to serine proteases, suggesting utility in enzyme inhibition .

Biological Activity

3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C₆H₁₀N₄O·2Cl
  • Molecular Weight : 154.17 g/mol
  • CAS Number : 1803565-60-7

Antimicrobial Activity

Research indicates that triazole-containing compounds exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For instance, the minimum inhibitory concentration (MIC) values for certain derivatives were found to be as low as 3.12 μg/mL against Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (μg/mL) Standard Control Control MIC (μg/mL)
Staphylococcus aureus3.12Ciprofloxacin2
Escherichia coli12.5Triclosan10

Anticancer Activity

The compound has shown promising anticancer activity in various in vitro studies. It was tested against multiple cancer cell lines, including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC₅₀ values were reported to be significantly lower than those of established chemotherapeutics like doxorubicin .

Cell Line IC₅₀ (μM) Reference Drug Reference IC₅₀ (μM)
A431<10Doxorubicin15
Jurkat<10Doxorubicin15

The biological activity of triazole derivatives is often attributed to their ability to interact with specific biological targets. For instance, studies have shown that these compounds can inhibit enzyme activities involved in cell proliferation and survival pathways. Molecular dynamics simulations suggest that the triazole moiety facilitates strong interactions with target proteins through hydrophobic contacts and hydrogen bonding .

Case Studies

  • Anticonvulsant Activity
    A study explored the anticonvulsant potential of related triazole compounds, highlighting the structural importance of the pyrrolidine ring in enhancing activity against induced seizures in animal models .
  • Neuroprotective Effects
    Another investigation assessed the neuroprotective properties of triazole derivatives in models of neurodegeneration. The results indicated that these compounds could mitigate oxidative stress and improve neuronal survival rates .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by functionalization of the pyrrolidine scaffold. Key steps include:

  • Click Chemistry : Reacting tert-butyl 3-azidopyrrolidine-1-carboxylate with alkynes under Cu(I) catalysis to form the triazole-pyrrolidine core .
  • Deprotection and Salt Formation : Acidic hydrolysis (e.g., HCl in dioxane) removes Boc protecting groups, yielding the dihydrochloride salt .
  • Purification : Recrystallization from methanol/water mixtures ensures high purity .

Q. How can researchers confirm the structural integrity of this compound?

A combination of analytical techniques is essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the triazole proton (~δ 7.8–8.2 ppm) and pyrrolidine backbone .
  • X-ray Crystallography : SHELXL software refines crystal structures to resolve bond lengths/angles and confirm stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 229.12) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in triazole-pyrrolidine synthesis?

Key variables include:

  • Catalyst Loading : Adjust Cu(I) (e.g., CuSO4_4·5H2_2O/sodium ascorbate) to balance reaction rate and byproduct formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance azide-alkyne reactivity but may require post-reaction NaOH washes to remove residual Cu .
  • Temperature Control : Reactions at 60°C reduce side products compared to room temperature .

Q. What strategies resolve contradictions between spectroscopic data and computational models?

  • Dynamic NMR Studies : Detect conformational flexibility in pyrrolidine rings (e.g., chair-to-twist-boat transitions) that may obscure spectral assignments .
  • DFT Calculations : Compare experimental 1^1H NMR shifts with Gaussian-optimized structures to identify discrepancies arising from solvation or protonation states .
  • Crystallographic Validation : Use SHELXL-refined structures to cross-check bond geometries against predicted models .

Q. How does the dihydrochloride salt form influence biological activity in SAR studies?

  • Solubility Enhancement : The hydrochloride counterion improves aqueous solubility, critical for in vitro assays (e.g., IC50_{50} determination in kinase inhibition) .
  • Protonation Effects : The pyrrolidine nitrogen’s pKa (~9.5) ensures partial protonation at physiological pH, affecting receptor binding .
  • Salt Stability : Accelerated stability studies (40°C/75% RH) confirm hygroscopicity risks, requiring anhydrous storage for long-term use .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess stereochemical outcomes in pyrrolidine derivatives?

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA with hexane/isopropanol gradients .
  • Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration for optically active intermediates .
  • Crystallographic Anomalies : Use SHELXD for twin refinement if X-ray data show pseudosymmetry in chiral centers .

Q. What statistical approaches mitigate batch-to-batch variability in synthesis?

  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., reaction time, stoichiometry) .
  • Multivariate Analysis : PCA identifies outlier batches due to impurities or incomplete deprotection .

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